molecular formula C18H16F3NO3 B12496362 2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No.: B12496362
M. Wt: 351.3 g/mol
InChI Key: HBUZMFKWRRHFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an amino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylation reagent such as trifluoromethyl iodide.

    Formation of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of the Butanoic Acid Moiety: The butanoic acid group is introduced through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine moiety.

    (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]}: Contains a trifluoromethyl group and an amino group attached to a benzyl ring.

Uniqueness

2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and butanoic acid groups provide opportunities for diverse chemical modifications and interactions.

Properties

Molecular Formula

C18H16F3NO3

Molecular Weight

351.3 g/mol

IUPAC Name

2-benzyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

InChI

InChI=1S/C18H16F3NO3/c19-18(20,21)14-7-4-8-15(11-14)22-16(23)10-13(17(24)25)9-12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,22,23)(H,24,25)

InChI Key

HBUZMFKWRRHFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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